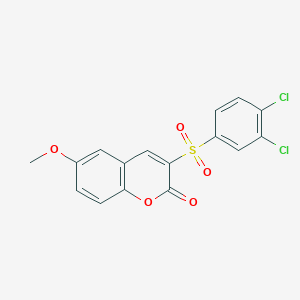

3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Description

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic coumarin derivative featuring a dichlorobenzenesulfonyl substituent at the 3-position and a methoxy group at the 6-position of the chromen-2-one scaffold. The compound’s structure combines the photophysical properties of coumarins with the electron-withdrawing effects of the sulfonyl and chloro groups, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O5S/c1-22-10-2-5-14-9(6-10)7-15(16(19)23-14)24(20,21)11-3-4-12(17)13(18)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCQNQAJVBKGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of 6-methoxy-2H-chromen-2-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is its potential as an antimicrobial agent. Research indicates that derivatives of coumarins exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Evaluation

A study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. The results demonstrated:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | E. coli | 15 |

| 2 | S. aureus | 18 |

| 3 | P. aeruginosa | 10 |

These findings highlight the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate activity against Gram-negative strains like Escherichia coli .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Research has indicated that coumarin derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Cytotoxicity Studies

In addition to antimicrobial and anti-inflammatory properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 25 |

| MCF-7 (Breast) | 30 |

| A549 (Lung) | 20 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while demonstrating lower toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the observed therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s closest analogues involve variations in substituents on the phenyl ring (position 3) or modifications to the coumarin core. Key examples include:

Table 1: Comparison of Structural Analogues

*Calculated based on standard atomic weights.

Physicochemical and Functional Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or methyl groups in analogues like . This likely reduces its solubility in polar solvents but enhances binding affinity in enzyme pockets (e.g., sulfonamide-based inhibitors ).

- Halogenation Effects : The brominated analogue exhibits increased molecular weight and steric bulk, which may hinder membrane permeability but improve photostability.

- Extended Conjugation : The bichromophoric structure in shows a broader absorption spectrum due to π-π interactions, whereas the benzodiazolyl derivative may exhibit stronger fluorescence quantum yields.

Biological Activity

3-(3,4-Dichlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one, also known by its chemical structure as 6-chloro-3-(3,4-dichlorobenzenesulfonyl)-2H-chromen-2-one, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chromenone core with various substituents that enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 1019178-79-0. Its structure includes:

- A chromenone core.

- A chloro substituent at the 6-position.

- A 3,4-dichlorobenzenesulfonyl moiety at the 3-position.

This unique arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer research .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating various derivatives found that certain compounds showed submicromolar activity against specific bacterial strains, outperforming traditional antibiotics like ampicillin and isoniazid .

| Compound | Activity Against Bacteria | IC50 (µM) |

|---|---|---|

| Compound 1i | Effective against E. coli | <1 |

| Compound 1p | Effective against S. aureus | <0.5 |

| Compound 1q | Broad-spectrum activity | <0.7 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. In a study involving various cancer cell lines (B16-F10, HT29, Hep G2), derivatives of coumarin were tested for cytotoxic effects. The most effective derivatives showed IC50 values in the submicromolar range, indicating strong potential for therapeutic applications .

Case Study: Cytotoxicity Evaluation

In a comparative study of triterpene-coumarin conjugates, it was found that certain derivatives exhibited significant cytotoxicity:

- Compound MA-Coumarin Conjugate : Showed IC50 values of , , and against three cancer cell lines.

- Mechanism : The cytotoxic effects were attributed to cell-cycle arrest in the G0/G1 phase, with significant apoptosis rates observed.

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.

- Receptor Interaction : Modulating receptor activity at the cellular level.

- Disruption of Cellular Processes : Interfering with DNA replication and protein synthesis .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of Chromenone Core : Through condensation reactions between salicylaldehyde and β-ketoesters.

- Chlorination : Introducing the chloro group using chlorinating agents.

- Sulfonylation : Attaching the sulfonyl group via reaction with 3,4-dichlorobenzenesulfonyl chloride .

Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium methoxide in methanol | Various substituted derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.